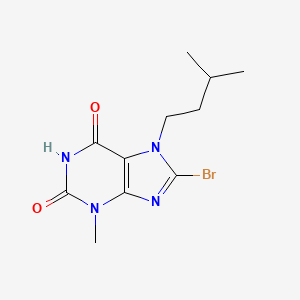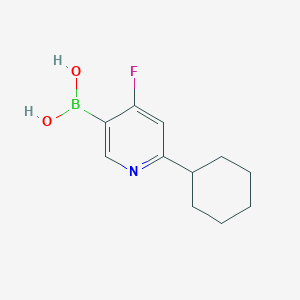
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C11H15BFNO2. This compound is notable for its unique structure, which includes a cyclohexyl group and a fluoropyridine moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 6-cyclohexyl-4-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
化学反应分析
Types of Reactions
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridines with various functional groups.
科学研究应用
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential in creating new therapeutic agents, especially in cancer research where boronic acids are known to inhibit proteasomes.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
作用机制
The mechanism of action of (6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid largely depends on its application. In the context of Suzuki-Miyaura cross-coupling, the boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues, thereby blocking the enzyme’s activity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the fluoropyridine moiety.
4-Fluorophenylboronic Acid: Similar in structure but does not have the cyclohexyl group.
Cyclohexylboronic Acid: Lacks the fluoropyridine moiety.
Uniqueness
(6-Cyclohexyl-4-fluoropyridin-3-yl)boronic acid is unique due to the combination of a cyclohexyl group and a fluoropyridine moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in both chemical reactions and biological systems, making it a versatile compound in various fields of research and industry .
属性
分子式 |
C11H15BFNO2 |
|---|---|
分子量 |
223.05 g/mol |
IUPAC 名称 |
(6-cyclohexyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-10-6-11(8-4-2-1-3-5-8)14-7-9(10)12(15)16/h6-8,15-16H,1-5H2 |
InChI 键 |
NHJIAQGULXUPLO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1F)C2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2,6-dichloro-8-fluoro-4-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}quinazoline](/img/structure/B14094052.png)
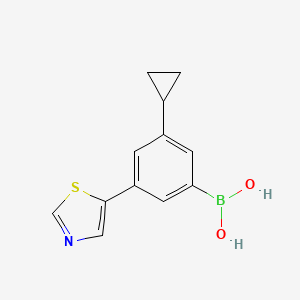
![[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B14094061.png)
![3-[(4-Methoxybenzyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14094069.png)
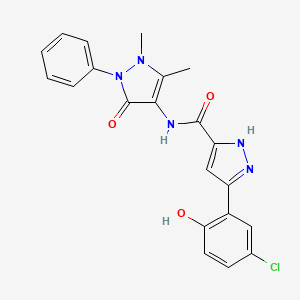
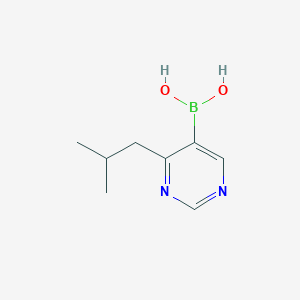
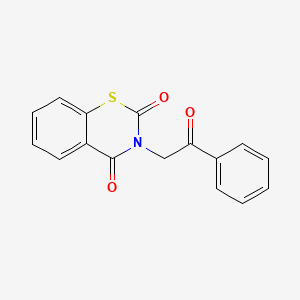
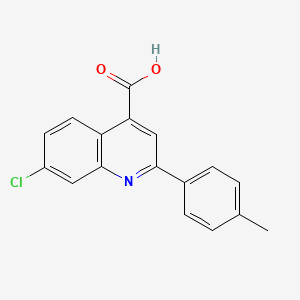
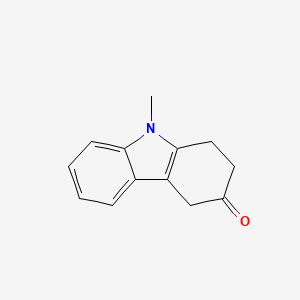
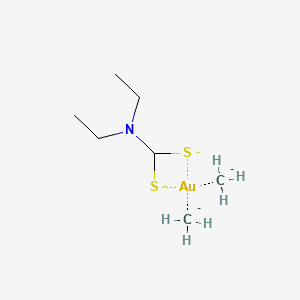
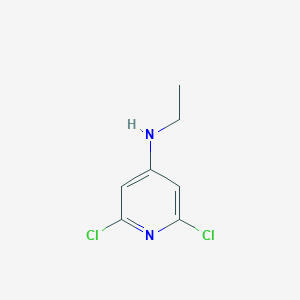
![1-(4-Tert-butylphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094118.png)
![N-[(Z)-3,3-dimethylbutan-2-ylideneamino]-2-nitrobenzamide](/img/structure/B14094125.png)
